molecular formula C8H12ClN3O2 B13045912 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride

Cat. No.: B13045912
M. Wt: 217.65 g/mol
InChI Key: JBQIBXOPUDIHSO-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;/h4-5,9H,2-3H2,1H3,(H,12,13);1H

InChI Key

JBQIBXOPUDIHSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CC(NC2)C(=O)O.Cl

Origin of Product

United States

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